Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone
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Overview
Description
Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone is a chemical compound known for its unique structure and properties It is characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an undec-10-en-1-yl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone typically involves several steps:
Acylation: Cyclohexylmethanol is reacted with an acyl chloride to form cyclohexylmethanone.
Etherification: The cyclohexylmethanone is then reacted with undec-10-en-1-ol in the presence of a base to form the desired ether linkage.
Phenylation: Finally, the compound is phenylated using a suitable phenylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
Oxidation: Formation of cyclohexanone or benzoic acid derivatives.
Reduction: Formation of cyclohexanol or phenylcyclohexane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone can be compared with similar compounds such as:
- Phenyl{1-[(dec-9-en-1-yl)oxy]cyclohexyl}methanone
- Phenyl{1-[(dodec-11-en-1-yl)oxy]cyclohexyl}methanone
Uniqueness
- Structural Differences : The length and saturation of the alkyl chain can significantly influence the compound’s properties and reactivity.
- Chemical Properties : Variations in solubility, stability, and reactivity compared to similar compounds.
- Applications : Specific applications may vary based on the unique properties of each compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
865370-28-1 |
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Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
phenyl-(1-undec-10-enoxycyclohexyl)methanone |
InChI |
InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-16-21-26-24(19-14-11-15-20-24)23(25)22-17-12-10-13-18-22/h2,10,12-13,17-18H,1,3-9,11,14-16,19-21H2 |
InChI Key |
LXMTWGMOMKUVMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOC1(CCCCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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